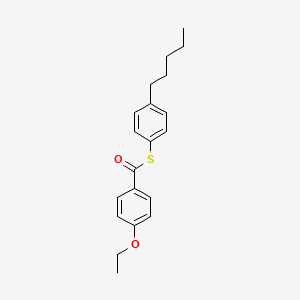
4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a dimethylamino group at position 2, and a phenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with N,N-dimethylamine and a phenylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield substituted pyrimidines, while oxidation can produce N-oxides .
Scientific Research Applications
4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-phenylpyrimidin-5-amine
- 4,6-Dichloro-2-methylpyrimidine
- N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives
Uniqueness
4,6-Dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group at position 2 and the phenyl group at position 5 differentiates it from other pyrimidine derivatives, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
61769-99-1 |
|---|---|
Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(2)12-15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
YPHGBYUOWHBNAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


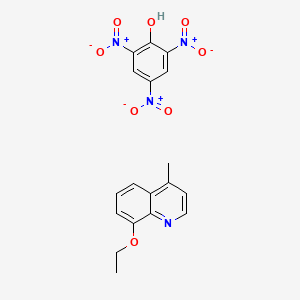
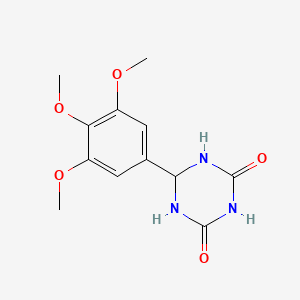
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)


![4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione](/img/structure/B14567567.png)
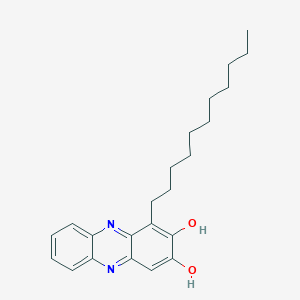
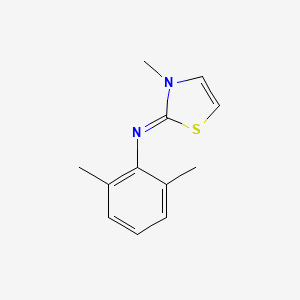
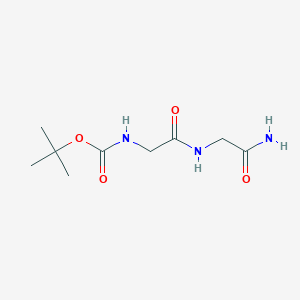
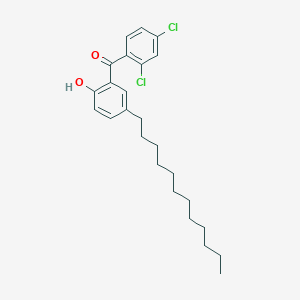
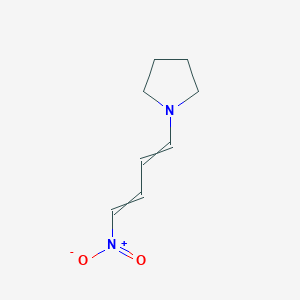
![{5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14567618.png)

